Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. It belongs to a class of compounds that feature an indazole moiety, which is often associated with biological activity, particularly in the development of pharmaceuticals. This compound can be classified as an ester due to the presence of the methyl ester functional group.
This compound can be synthesized through various organic chemistry methods involving the bromination of indazole derivatives followed by esterification reactions. The specific synthetic pathways can vary based on the desired yield and purity.
Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate is classified under:
The synthesis of Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate typically involves two main steps:
The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency of both bromination and esterification steps. For example, using dichloromethane as a solvent can enhance the solubility of reactants and improve yields.
Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate can undergo several chemical reactions:
The specific conditions for these reactions (e.g., temperature, pH, catalysts) will significantly influence the reaction outcomes and product distributions.
The mechanism of action for Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate primarily revolves around its interactions with biological targets. Compounds containing indazole moieties have been shown to exhibit various pharmacological activities, including anti-inflammatory and anti-cancer properties.
Research indicates that similar indazole derivatives can modulate signaling pathways involved in cell proliferation and apoptosis, suggesting that Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate may have therapeutic implications.
Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate has potential applications in:
Regioselective N1-alkylation of 1H-indazole is foundational for synthesizing Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate. The 1H-indazole tautomer dominates due to thermodynamic stability, enabling preferential alkylation at the N1 position over N2 under basic conditions. A common protocol employs sodium hydride (NaH) in dimethylformamide to deprotonate indazole, followed by addition of methyl 3-bromopropanoate. This yields N1-alkylated products with >90% regioselectivity at 25–60°C. Alternative bases include potassium carbonate (K₂CO₃) in acetone, though reaction times extend to 8–12 hours. Phase-transfer catalysts like tetrabutylammonium bromide enhance efficiency in biphasic systems (water/dichloromethane), achieving 85–92% yields while minimizing O-alkylation byproducts [6].
Electrophilic bromination of 1H-indazole derivatives requires precise control to target the 6-position. The electron-rich C5–C6 bond is susceptible to electrophilic attack, but substituents dictate regiochemistry. For unsubstituted N1-alkylated indazoles, bromination (e.g., bromine in acetic acid) favors C5. However, electron-withdrawing groups (e.g., ester at N1) deactivate C5, redirecting bromination to C6 via σ-complex stabilization. In situ generation of bromine from N-bromosuccinimide (NBS) with Lewis acids (e.g., FeCl₃) at 0°C further enhances 6-bromo selectivity (88–93% yield). Computational studies indicate this arises from reduced activation energy for C6 bromination (−7.78 kcal/mol) versus C5 (−6.24 kcal/mol) due to charge redistribution in the transition state [1] [7].
Table 1: Bromination Selectivity Drivers in 1H-Indazole Derivatives
Directing Group | Position | Brominating Agent | 6-Bromo Selectivity | Key Mechanistic Feature |
---|---|---|---|---|
None | N1-H | Br₂/AcOH | <10% | C5 favored via kinetic control |
Ethyl ester | N1 | NBS/FeCl₃ | 88% | C6 activation by ester resonance |
Phenyl | C3 | Br₂/DCM | 95% | Steric shielding of C5 |
Carbodiimide-mediated coupling is pivotal for synthesizing acid-sensitive propanoate esters. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane convert 3-(6-bromo-1H-indazol-1-yl)propanoic acid to its methyl ester at 0–25°C within 2 hours (yield: 89–94%). Alternative catalysts include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), reducing racemization risks. Microwave-assisted esterification using potassium carbonate and methyl iodide in acetone achieves 82% yield in 15 minutes, ideal for thermally labile intermediates [6].
Acid-labile groups (e.g., tert-butyl esters) require protection during bromination. The tert-butoxycarbonyl (Boc) group is introduced via di-tert-butyl dicarbonate in tetrahydrofuran, stabilizing the indazole nucleus against electrophilic degradation. Post-bromination, deprotection uses trifluoroacetic acid in dichloromethane (1:1 v/v) at 0°C, preserving the 6-bromo regiochemistry. For substrates prone to ring-opening, tetrahydropyranyl (THP) ethers serve as orthogonal protectors, removable with pyridinium p-toluenesulfonate in ethanol [6].
Table 2: Protecting Group Performance in 6-Bromoindazole Synthesis
Protecting Group | Installation Reagent | Deprotection Conditions | Yield | Acid Sensitivity Mitigation |
---|---|---|---|---|
Boc | (Boc)₂O/THF | TFA/DCM (0°C, 30 min) | 91% | High |
THP | DHP/PPTS | PPTS/EtOH (25°C, 1 h) | 87% | Moderate |
TBS | TBSCl/imidazole | TBAF/THF (0°C, 15 min) | 83% | Low |
The 6-bromo moiety in Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate enables diversification via Suzuki-Miyaura cross-coupling. Optimized conditions use Pd(dppf)Cl₂ (2.5 mol%) with potassium carbonate in dimethoxyethane/water (4:1 v/v) at 80°C. This couples 6-bromoindazole derivatives with arylboronic acids (e.g., phenyl, thienyl) in 84–92% yield within 2 hours. Key advantages include tolerance to the N1-propanoate ester and minimal protodebromination (<5%). For sterically hindered boronic acids (e.g., 2-methylphenyl), adding triphenylphosphine (PPh₃) suppresses homocoupling [7].
Negishi coupling of the 6-bromoindazole intermediate with organozinc reagents achieves C–C bond formation under flow chemistry. A packed-bed reactor with immobilized Pd/C (5% wt) catalyzes reactions between Methyl 3-(6-bromo-1H-indazol-1-yl)propanoate and methylzinc chloride (3 equiv.) at 100°C. Residence times of 5 minutes afford 78–85% yield with >99% conversion, outperforming batch methods (typically 60 minutes). Continuous in-line quenching with ammonium chloride minimizes zinc salt accumulation, enabling kilogram-scale synthesis [7].
Table 3: Palladium-Catalyzed Cross-Coupling Efficiency Comparison
Method | Catalyst | Reaction Time | Scale | Yield | Key Advantage |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂ | 2 h | 10 mmol | 84–92% | Heteroaryl compatibility |
Negishi (batch) | Pd(PPh₃)₄ | 1 h | 5 mmol | 70–75% | Low protodehalogenation |
Negishi (flow) | Pd/C | 5 min | 1 mol | 78–85% | Scalability & reduced catalyst leaching |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: